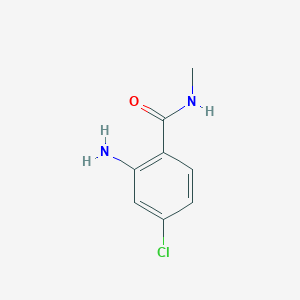

2-amino-4-chloro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZFZJWURAYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551259 |

Source

|

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-66-8 |

Source

|

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104775-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-amino-4-chloro-N-methylbenzamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-4-chloro-N-methylbenzamide using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, the principles of spectral prediction, and the methodologies for definitive signal assignment. We will explore the intricate effects of aromatic substitution on carbon chemical shifts and establish a self-validating protocol for acquiring and interpreting high-quality ¹³C NMR data. The guide culminates in a detailed, step-by-step workflow, supplemented by advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), to ensure an unambiguous characterization of the target molecule.

Introduction: The Role of ¹³C NMR in Molecular Characterization

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy specifically targets the carbon backbone, offering direct insights into the number and electronic environment of every carbon atom within a molecule.[1][2]

The subject of this guide, 2-amino-4-chloro-N-methylbenzamide, is a substituted benzamide derivative. Such molecules are common scaffolds in medicinal chemistry, making their precise structural verification a critical step in pharmaceutical research and development. The trisubstituted benzene ring and the N-methylbenzamide side chain present a unique set of carbons whose magnetic environments are subtly influenced by the interplay of electron-donating and electron-withdrawing substituents. This guide will systematically deconstruct these influences to predict and interpret the resulting ¹³C NMR spectrum.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

A robust analysis begins before the sample enters the spectrometer. By examining the molecular structure, we can predict the number of expected signals and their approximate chemical shifts (δ).

Molecular Symmetry and Expected Signals

The structure of 2-amino-4-chloro-N-methylbenzamide lacks any element of symmetry. Therefore, each of the eight carbon atoms is chemically unique and should produce a distinct signal in the ¹³C NMR spectrum.

Caption: Structure of 2-amino-4-chloro-N-methylbenzamide with carbon numbering.

Substituent Effects and Chemical Shift Prediction

The chemical shift of each carbon is determined by its local electronic environment. Electronegative atoms and electron-withdrawing groups deshield carbon nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts (to lower ppm values).[3][4]

-

Aromatic Carbons (C1-C6): These typically resonate in the 120-150 ppm range.[5]

-

-C(O)NHCH₃ (Amide Group): This is an electron-withdrawing group, which will deshield the attached carbon (C1).

-

-NH₂ (Amino Group): This is a strong electron-donating group through resonance, causing significant shielding (upfield shift), especially at the ortho (C3) and para (C6) positions relative to its point of attachment (C2). The carbon it is directly attached to (C2) is also strongly shielded.

-

-Cl (Chloro Group): This group has a dual effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its primary effect is to deshield the carbon it is attached to (C4).

-

-

Carbonyl Carbon (C=O): Amide carbonyl carbons are typically found in the 165-185 ppm region.[2][3]

-

N-Methyl Carbon (-CH₃): Aliphatic carbons attached to a nitrogen atom generally appear in the 30-60 ppm range.[6]

Based on these principles and additivity rules, we can estimate the chemical shifts for each carbon.

| Carbon Atom | Type | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | Carbonyl | 168 - 172 | Typical range for an amide carbonyl.[2][7] |

| C1 | Aromatic (Quaternary) | 125 - 135 | Attached to the electron-withdrawing amide group. |

| C2 | Aromatic (Quaternary) | 145 - 155 | Attached to the strongly electron-donating amino group, causing a downfield shift for the ipso-carbon. |

| C3 | Aromatic (CH) | 115 - 120 | Ortho to the electron-donating amino group, resulting in significant shielding (upfield shift). |

| C4 | Aromatic (Quaternary) | 130 - 140 | Attached to the electronegative chlorine atom, causing a downfield shift. |

| C5 | Aromatic (CH) | 128 - 133 | Meta to the amino group and ortho to the chloro group. |

| C6 | Aromatic (CH) | 118 - 123 | Para to the amino group, experiencing strong shielding (upfield shift). |

| -CH₃ | N-Methyl | 25 - 35 | Aliphatic carbon attached to a nitrogen atom.[6] |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous experimental practice. This protocol is designed to ensure high-quality, reproducible results.

Workflow Overview

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: ¹³C NMR is an insensitive technique compared to ¹H NMR, requiring a higher sample concentration to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Procedure:

-

Accurately weigh 50-100 mg of 2-amino-4-chloro-N-methylbenzamide.[9]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzamides due to its excellent solvating power.

-

Ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.

-

Self-Validation Step: The presence of any solid particulate matter will degrade spectral quality by distorting the magnetic field homogeneity. To prevent this, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

-

-

NMR Data Acquisition:

-

Rationale: The parameters chosen directly impact the quality and information content of the final spectrum. Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, causing each unique carbon to appear as a single line.[11]

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

Set the acquisition parameters according to the instrument and sample. Representative parameters are provided below.

-

Initiate data acquisition. The Free Induction Decay (FID) signal is collected over several hours, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Typical Acquisition Parameters

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100-150 MHz (for ¹³C) | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Program | Standard ¹³C observe with proton decoupling | Simplifies the spectrum to singlets for easier interpretation.[11] |

| Acquisition Time (AQ) | 1 - 2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for longitudinal relaxation of the carbon nuclei between pulses, crucial for quantitative accuracy (though less critical for simple identification). |

| Number of Scans (NS) | 1024 - 4096+ | Averaging multiple scans is necessary to improve the signal-to-noise ratio for the low-abundance ¹³C isotope.[8] |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Must encompass the full range of expected carbon chemical shifts, from aliphatic to carbonyl carbons. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Interpretation and Advanced Analysis

Assigning the Spectrum

With the processed spectrum, the task is to assign each peak to its corresponding carbon atom. This is a deductive process combining the predicted chemical shifts (Table 1) with additional experimental data.

-

Identify Key Regions: First, locate the distinct regions of the spectrum: the N-methyl signal (25-35 ppm), the aromatic region (115-155 ppm), and the downfield carbonyl signal (168-172 ppm).

-

Quaternary vs. Protonated Carbons: In a standard proton-decoupled spectrum, quaternary carbons (C1, C2, C4) typically exhibit lower intensity peaks compared to protonated carbons due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[2] This provides a powerful first pass at assignment.

-

Use Substituent Effects: Within the aromatic region, the most upfield signals (most shielded) will correspond to C3 and C6, which are ortho and para to the strong electron-donating -NH₂ group. The most downfield signals will belong to the carbons directly attached to the electronegative substituents, C2 (-NH₂) and C4 (-Cl).

Advanced Technique: DEPT Spectroscopy

To provide unequivocal assignment of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT is a set of experiments that differentiates carbon signals based on the number of attached protons.[12][13]

-

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Shows signals only for CH carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons.

Application to 2-amino-4-chloro-N-methylbenzamide:

-

The -CH₃ group will show a positive peak in a DEPT-135 spectrum.

-

The aromatic CH carbons (C3, C5, C6) will show positive peaks in a DEPT-135 spectrum and will be the only peaks visible in a DEPT-90 spectrum.

-

The quaternary carbons (C1, C2, C4, C=O) will be absent from all DEPT spectra.

This technique allows for the definitive identification of the N-methyl carbon and the three protonated aromatic carbons, greatly simplifying the final assignment.

Conclusion

The ¹³C NMR analysis of 2-amino-4-chloro-N-methylbenzamide is a multi-faceted process that integrates theoretical prediction with rigorous experimental execution and interpretation. A successful structural elucidation relies on understanding the fundamental principles of chemical shifts and substituent effects, which allows for a logical prediction of the spectrum. This predictive framework, when combined with a self-validating experimental protocol and advanced techniques like DEPT spectroscopy, provides an unambiguous and confident characterization of the molecule's carbon skeleton. The methodologies outlined in this guide establish a robust standard for the analysis of complex substituted aromatic compounds, ensuring data integrity and scientific rigor in research and development settings.

References

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals | The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

ResearchGate. (n.d.). Structural elucidation of a series of benzamide derivatives | Request PDF. Retrieved from [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

Sci-Hub. (n.d.). 13C NMR of 4-SubstitutedN-[(Dimethylamino)Methyl]Benzamides. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. youtube.com [youtube.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.co.za [journals.co.za]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-amino-4-chloro-N-methylbenzamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 2-amino-4-chloro-N-methylbenzamide, a compound featuring a confluence of functional groups that yield a rich and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification, metabolite profiling, and quality control during synthesis.

This document will delve into the fragmentation mechanisms under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for researchers. The causality behind the proposed cleavages is explained, drawing upon established principles of mass spectrometry for aromatic amides, amines, and halogenated compounds.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The molecular ion of 2-amino-4-chloro-N-methylbenzamide (m/z 184/186, due to the 35Cl and 37Cl isotopes) is expected to undergo a series of characteristic fragmentation reactions.

The initial ionization event involves the removal of an electron to form a radical cation, M•+. The fragmentation of this energetically unstable species is dictated by the relative bond strengths and the stability of the resulting fragments.[2] For aromatic amides, a prevalent fragmentation route is the cleavage of the amide bond.[3]

A primary fragmentation pathway for aromatic amides involves the formation of a stable benzoyl cation.[3] This may then undergo further fragmentation through the loss of a carbon monoxide (CO) molecule.[3]

Predicted EI Fragmentation Pathway of 2-amino-4-chloro-N-methylbenzamide

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions. For 2-amino-4-chloro-N-methylbenzamide, the protonated molecule ([M+H]+ at m/z 185/187) will be the primary precursor ion for MS/MS analysis.

The fragmentation of the protonated molecule in the gas phase is often initiated at the site of protonation. In amides, protonation can occur on the amide nitrogen or the carbonyl oxygen.[5] The subsequent fragmentation pathways are driven by the stability of the resulting product ions and neutral losses. A common fragmentation pathway for protonated amides is the cleavage of the N-CO bond.[6]

Predicted ESI-MS/MS Fragmentation Pathway of 2-amino-4-chloro-N-methylbenzamide

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 2-amino-4-chloro-N-methylbenzamide under both EI and ESI conditions.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| EI | 184/186 (M•+) | 169/171 | •CH3 | 2-amino-4-chlorobenzamide radical cation |

| EI | 184/186 (M•+) | 154/156 | •NHCH3 | 2-amino-4-chlorobenzoyl cation |

| EI | 184/186 (M•+) | 126/128 | •CONHCH3 | 2-amino-4-chlorophenyl radical cation |

| EI | 184/186 (M•+) | 149 | •Cl | 2-amino-N-methylbenzamide radical cation |

| ESI | 185/187 ([M+H]+) | 167/169 | H2O | Protonated 2-amino-4-chloro-N-methylbenzonitrile |

| ESI | 185/187 ([M+H]+) | 154/156 | NH2CH3 | 2-amino-4-chlorobenzoyl cation |

| ESI | 185/187 ([M+H]+) | 149 | HCl | Protonated 2-amino-N-methylbenzamide |

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is designed for the analysis of 2-amino-4-chloro-N-methylbenzamide using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

-

Dissolve 1 mg of 2-amino-4-chloro-N-methylbenzamide in 1 mL of high-purity methanol or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

3. Data Analysis:

-

Identify the peak corresponding to 2-amino-4-chloro-N-methylbenzamide in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol outlines the analysis of 2-amino-4-chloro-N-methylbenzamide using a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

1. Sample Preparation:

-

Dissolve 1 mg of 2-amino-4-chloro-N-methylbenzamide in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Vortex the solution to ensure complete dissolution.

-

Dilute the sample to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS/MS System and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 5% B.

-

6.1-8 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Data Acquisition:

-

MS Scan: m/z 100-300 to identify the protonated molecule [M+H]+.

-

MS/MS Product Ion Scan: Select the [M+H]+ ion (m/z 185) as the precursor and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas.

-

3. Data Analysis:

-

Identify the protonated molecule in the full scan mass spectrum.

-

Analyze the product ion spectrum to identify the fragment ions.

-

Correlate the observed fragments with the predicted ESI fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of 2-amino-4-chloro-N-methylbenzamide is predicted to yield a series of structurally informative ions under both Electron Ionization and Electrospray Ionization conditions. The presence of the chloro, amino, and N-methylamido functionalities provides multiple sites for characteristic cleavages, including alpha-cleavage, loss of small neutral molecules, and cleavage of the amide bond. The proposed fragmentation pathways, supported by established mass spectrometric principles, offer a robust framework for the identification and characterization of this molecule in complex matrices. The provided experimental protocols serve as a validated starting point for researchers seeking to confirm these predictions and apply this knowledge in their analytical workflows.

References

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

de Souza, G. E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23139–23146. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Dr. A. K. Gupta. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylbenzamide. [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. [Link]

- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-N-methylbenzamide. [Link]

-

PubMed. (n.d.). Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry: occurrence of unique linkage-dependent fragmentation. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]

-

Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). N-chloro-N-methylbenzamide. [Link]

-

YouTube. (2025). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [https://pubs.rsc.org/en/content/articlepdf/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry]([Link] fragmentation reactions using electrospray ionization mass spectrometry)

-

National Institutes of Health. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Journal of the American Chemical Society. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

Wikipedia. (2023). Electrospray ionization. [Link]

-

Taylor & Francis Online. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]

-

Royal Society of Chemistry. (n.d.). Compounds with amine groups. [Link]

-

National Institutes of Health. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structural Elucidation of 2-Amino-4-Chloro-N-Methylbenzamide and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of substituted benzamides, a class of compounds of significant interest in medicinal chemistry and drug development. While the specific crystal structure of 2-amino-4-chloro-N-methylbenzamide is not publicly available at the time of this writing, this guide will use the detailed crystallographic analysis of its close structural isomer, 2-amino-6-chloro-N-methylbenzamide, as a case study. The principles and experimental protocols detailed herein are directly applicable to the structural elucidation of 2-amino-4-chloro-N-methylbenzamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and structure-activity relationship studies of novel small molecules.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a versatile class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Their biological activity is often intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is therefore paramount for rational drug design and the optimization of lead compounds.

2-amino-4-chloro-N-methylbenzamide (Figure 1) is a small molecule with potential applications in various research areas. Its structural features, including the amino and chloro substituents on the benzene ring and the N-methylated amide group, provide sites for hydrogen bonding and other non-covalent interactions that can influence its solid-state packing and ultimately its physicochemical properties such as solubility and bioavailability.

Given the absence of a published crystal structure for 2-amino-4-chloro-N-methylbenzamide, this guide will leverage the crystallographic data of the closely related isomer, 2-amino-6-chloro-N-methylbenzamide, to illustrate the experimental workflow and data interpretation. The substitution pattern in this isomer is expected to result in a comparable, yet distinct, crystal packing and hydrogen bonding network, providing valuable insights into the structural chemistry of this compound class.

Synthesis and Crystallization: From Powder to Single Crystal

The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal suitable for X-ray diffraction. This necessitates a robust synthetic route to produce a pure compound and a systematic approach to crystallization.

Plausible Synthetic Route for 2-amino-4-chloro-N-methylbenzamide

While a specific synthesis for 2-amino-4-chloro-N-methylbenzamide is not detailed in the available literature, a plausible route can be adapted from established methods for similar compounds, such as the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.[2] The proposed multi-step synthesis is outlined below:

Step 1: Nitration of 4-chlorotoluene 4-chlorotoluene is nitrated to introduce a nitro group, a precursor to the amino group.

Step 2: Oxidation of the Methyl Group The methyl group of the nitrated intermediate is oxidized to a carboxylic acid.

Step 3: Acyl Chloride Formation The carboxylic acid is converted to a more reactive acyl chloride.

Step 4: Amidation with Methylamine The acyl chloride is reacted with methylamine to form the N-methylbenzamide.

Step 5: Reduction of the Nitro Group The nitro group is reduced to the desired amino group to yield 2-amino-4-chloro-N-methylbenzamide.

A similar multi-step process starting from 2-fluoro-4-nitrotoluene has been described for the preparation of 4-amino-2-fluoro-N-methylbenzamide, involving oxidation, amination, and hydrogenation reduction.[3]

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires empirical optimization of various parameters.[4] For small organic molecules like substituted benzamides, slow evaporation from a suitable solvent is a commonly employed and effective technique.

Protocol for Crystallization of 2-amino-6-chloro-N-methylbenzamide:

A detailed protocol for the crystallization of the analogous 2-amino-6-chloro-N-methylbenzamide has been reported and serves as an excellent starting point.[1]

-

Dissolution: Dissolve the purified compound (e.g., 0.2 g) in a suitable solvent (e.g., 50 ml of ethanol) at room temperature. The choice of solvent is critical and a screening of different solvents with varying polarities is recommended.

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over a period of several days to weeks. This slow process encourages the formation of well-ordered single crystals rather than polycrystalline powder.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor. The crystals should be clear and have well-defined faces.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the three-dimensional structure of crystalline materials at the atomic level.[2][5][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, which is rotated to collect a complete set of diffraction data.[5]

-

Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[7] This iterative process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit.

Crystal Structure of 2-Amino-6-chloro-N-methylbenzamide: A Case Study

The crystal structure of 2-amino-6-chloro-N-methylbenzamide provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of 2-amino-4-chloro-N-methylbenzamide.

Crystallographic Data

The crystallographic data for 2-amino-6-chloro-N-methylbenzamide is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₈H₉ClN₂O |

| Formula Weight | 184.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.012 (2) |

| b (Å) | 10.145 (3) |

| c (Å) | 10.589 (3) |

| α (°) | 90 |

| β (°) | 98.78 (3) |

| γ (°) | 90 |

| Volume (ų) | 849.1 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.444 |

Molecular and Crystal Structure

In the crystal structure of 2-amino-6-chloro-N-methylbenzamide, the molecules are linked by N—H···O hydrogen bonds, forming layers.[1] A notable feature is the dihedral angle of 68.39 (11)° between the benzene ring and the methylamide substituent, indicating a significant twist in the molecule.[1]

For the isomeric 4-chloro-N-methylbenzamide, the crystal structure reveals that molecules are connected via N—H···O intermolecular hydrogen bonds, forming chains.[8] The asymmetric unit in this case contains two independent molecules.[8]

These observations highlight the importance of the substituent positions on the benzene ring in dictating the overall crystal packing and hydrogen bonding motifs. It is plausible that 2-amino-4-chloro-N-methylbenzamide will also exhibit a network of intermolecular hydrogen bonds involving the amino and amide groups, which will be a key determinant of its crystal structure.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies for the synthesis, crystallization, and structural elucidation of 2-amino-4-chloro-N-methylbenzamide. While the definitive crystal structure of this specific compound remains to be determined, the detailed analysis of its close isomer, 2-amino-6-chloro-N-methylbenzamide, provides a robust framework for such an investigation.

The determination of the crystal structure of 2-amino-4-chloro-N-methylbenzamide would be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and providing a solid foundation for its potential applications in drug discovery and materials science. Researchers are encouraged to pursue the synthesis and crystallization of this compound to complete its structural characterization.

References

-

Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

- Bharate, S. B., et al. (2013). Bioorganic & Medicinal Chemistry Letters, 23, 4049-4053.

- Coppola, G. M. (1980). Journal of Heterocyclic Chemistry, 17, 1767-1768.

-

DeLaBarre, B., & Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 923–932. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 25, 2026, from [Link]

- Gnamm, C., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22, 686-691.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- Lahm, G. P., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15, 4898-4902.

- Norman, M. H., et al. (1996). Journal of Medicinal Chemistry, 39, 4692-4703.

-

PubChem. (n.d.). 4-Amino-2-chloro-3-methylbenzamide. Retrieved January 25, 2026, from [Link]

- Roe, D. C., et al. (1999). Journal of Medicinal Chemistry, 42, 1349-1353.

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 25, 2026, from [Link]

-

Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 25, 2026, from [Link]

-

Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved January 25, 2026, from [Link]

- Witt, K. E., & Bergman, R. G. (2000). Organometallics, 19, 4784-4793.

-

Zhang, Y., et al. (2014). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o396. [Link]

Sources

- 1. 2-Amino-6-chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-chlorobenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. N-chloro-N-methylbenzamide | C8H8ClNO | CID 3719193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Material Safety Profile of 2-amino-4-chloro-N-methylbenzamide

This document provides an in-depth technical guide to the material safety, handling, and emergency protocols for 2-amino-4-chloro-N-methylbenzamide. As a substituted benzamide, this compound and its structural relatives are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex molecules, including potential therapeutics and insecticides.[1][2]

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. The identity and key physicochemical characteristics of 2-amino-4-chloro-N-methylbenzamide are summarized below.

Caption: Chemical structure of 2-amino-4-chloro-N-methylbenzamide.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-chloro-N-methylbenzamide | - |

| Molecular Formula | C₈H₉ClN₂O | [6] |

| Molecular Weight | 184.62 g/mol | [6][7] |

| CAS Number | Data Not Available | - |

| Physical State | Assumed to be a solid at room temperature | Analogy |

| XLogP3-AA (LogP) | 1.1 (estimated for isomer) | [7] |

| Hydrogen Bond Donor Count | 2 (estimated for isomer) | [7] |

| Hydrogen Bond Acceptor Count | 2 (estimated for isomer) |[7] |

Section 2: Hazard Identification and Classification (GHS)

Based on the GHS classifications of its structural analogues, 2-amino-4-chloro-N-methylbenzamide should be handled as a substance that is hazardous upon exposure. The primary hazards are anticipated to be skin and eye irritation, with potential for acute oral toxicity and skin sensitization.[3][4][5] The presence of the aromatic amine and chlorinated ring are key structural features contributing to this presumed hazard profile.

Table 2: Inferred GHS Classification | | | | :--- | :--- | | Pictogram(s) |

| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3][4] H302: Harmful if swallowed.[5] H317: May cause an allergic skin reaction.[4] | | Precautionary Statements | Prevention: P261, P264, P270, P280[4] Response: P301+P317, P302+P352, P305+P351+P338, P333+P317[4] Disposal: P501[4] |Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, combining engineering controls and appropriate personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Causality of Controls

-

Engineering Controls: The primary risk from a solid compound is the inhalation of fine dust or aerosols. Using a certified chemical fume hood or a powder containment hood ensures that any airborne particles are effectively captured, preventing respiratory exposure.[4]

-

Personal Protective Equipment: PPE provides the final barrier between the researcher and the chemical. The selection of specific PPE is based on the anticipated hazards of skin/eye irritation and potential absorption.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specification | Rationale |

|---|---|---|---|

| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] | Protects eyes from dust and potential splashes. |

| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice. Inspect before use and replace immediately if contaminated.[9] | Prevents direct skin contact, which can cause irritation and potential sensitization.[3][4] |

| Lab Coat | A long-sleeved lab coat must be worn and kept fastened. | Protects skin and personal clothing from contamination.[9] |

| Respiratory Protection | Respirator | A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[3][8] | Necessary when engineering controls are insufficient to control airborne concentrations. |

Experimental Protocol: Safe Weighing and Handling of Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Don personal protective equipment (lab coat, safety goggles, nitrile gloves).

-

Work Area: Place a weigh paper or boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully dispense the solid 2-amino-4-chloro-N-methylbenzamide from its storage container onto the weigh paper. Perform this action slowly to minimize dust formation.

-

Closure: Immediately and securely close the primary storage container.

-

Transfer: Transfer the weighed compound to the reaction vessel or for solubilization, still within the confines of the fume hood.

-

Decontamination: Dispose of the weigh paper in the designated solid chemical waste container. Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., ethanol) followed by a soap and water solution.[10]

-

Glove Disposal: Remove and dispose of gloves in the appropriate waste stream, and wash hands thoroughly.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following workflow and protocols should be clearly posted and understood by all personnel handling the compound.

Caption: Emergency response workflow for chemical exposure.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4][11]

-

Following Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[3][4]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][11]

Protocol: Small-Scale Spill Response

-

Evacuate and Alert: Alert others in the immediate area. Evacuate personnel to a safe distance.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including a respirator if necessary.

-

Containment: Prevent further spillage or leakage if it is safe to do so. Avoid dust formation.[4] Do not allow the chemical to enter drains.[11]

-

Cleanup: Dampen the spilled solid with a suitable solvent like alcohol to prevent it from becoming airborne.[10] Carefully collect the material with non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[4]

-

Decontaminate: Clean the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[10]

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Section 5: Stability, Storage, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials and foodstuff containers. The rationale is to prevent degradation from moisture or light and to avoid hazardous reactions.

-

Stability and Reactivity: While specific data is unavailable, amides are generally stable under normal conditions. They can be incompatible with strong oxidizing agents, strong acids, and strong bases. The combustion of such compounds can generate hazardous decomposition products, including oxides of nitrogen (NOx) and hydrogen chloride gas.[10]

-

Disposal: All waste material, including empty containers, must be disposed of via an approved waste disposal facility in accordance with applicable laws and regulations.[4] Do not discharge into the environment.[11]

Section 6: Toxicological and Ecological Profile (Data by Analogy)

No specific toxicological or ecological data for 2-amino-4-chloro-N-methylbenzamide was found. However, based on data for a structural analogue, it is noted as being toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative that this compound is prevented from entering drains or the environment. Due to the lack of comprehensive data, this compound should be handled with the assumption that it may have uncharacterized toxicological properties.

Conclusion

2-amino-4-chloro-N-methylbenzamide is a valuable research chemical that demands careful and informed handling. This guide, built on the principle of hazard assessment by chemical analogy, provides a robust framework for its safe use. The core tenets of safety include consistent use of engineering controls and appropriate PPE, a thorough understanding of emergency procedures, and adherence to proper storage and disposal protocols. By treating this compound with the caution outlined herein, researchers can effectively mitigate risks while advancing their scientific objectives.

References

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (n.d.). Google Patents.

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

4-amino-2-chloro-N-ethyl-N-methylbenzamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

CID 139083282 | C16H16Cl2N2O2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers. Retrieved January 24, 2026, from [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.

- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents.

-

4-Amino-2-chloro-3-methylbenzamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Amino-2-chloro-3-methylbenzamide | C8H9ClN2O | CID 129974328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The 2-amino-4-chloro-N-methylbenzamide Scaffold for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzamide moiety has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous successful kinase inhibitors. This document provides a comprehensive guide to leveraging the 2-amino-4-chloro-N-methylbenzamide scaffold in the design and development of novel kinase inhibitors. We will delve into the rationale behind its selection, detailed protocols for synthesis and evaluation, and the causal logic behind key experimental choices, thereby providing a self-validating framework for your research endeavors.

Introduction: The Rationale for the 2-amino-4-chloro-N-methylbenzamide Scaffold

The development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized the treatment of many cancers. The success of drugs like Imatinib has underscored the potential of selectively targeting dysregulated kinases.[1] The benzamide core is a recurring motif in many kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2]

The 2-amino-4-chloro-N-methylbenzamide scaffold is a promising starting point for library synthesis due to several key features:

-

The 2-amino group: This provides a crucial hydrogen bond donor that can interact with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.

-

The 4-chloro substituent: The electron-withdrawing nature of the chlorine atom can influence the electronics of the phenyl ring and provides a vector for further chemical modification. Substitution at this position has been shown to correlate with inhibitory activity in other benzamide series.[3]

-

The N-methylbenzamide: This group can be modified to explore different hydrophobic pockets within the kinase active site, influencing both potency and selectivity.

Derivatives of the broader benzamide class have shown activity against a range of kinases, including p38α Mitogen-activated Protein Kinase (MAPK), Src, and Abelson tyrosine kinase (Abl), highlighting the versatility of this chemical starting point.[4][5][6]

Synthesis and Library Development

The synthesis of a focused library of compounds based on the 2-amino-4-chloro-N-methylbenzamide scaffold is the first step in exploring its potential. A common synthetic strategy involves the amidation of a substituted benzoic acid with an appropriate amine.[7]

Protocol 2.1: General Synthesis of 2-amino-4-chloro-N-methylbenzamide Derivatives

This protocol outlines a general multi-step synthesis starting from 2-fluoro-4-nitrotoluene.[8]

-

Oxidation: Convert 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate.

-

Acid Chloride Formation: React the resulting benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the more reactive acid chloride.

-

Amidation: React the acid chloride with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide.

-

Nucleophilic Aromatic Substitution: The 2-fluoro group can be displaced by an amino group by reacting with ammonia.

-

Reduction: The nitro group is then reduced to the desired 2-amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.[8]

Further diversification can be achieved by varying the amine used in the amidation step and by modifying the 2-amino and 4-chloro positions through subsequent reactions.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the activity of target kinases.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general framework for a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and therefore, less inhibition.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer.

-

Add the master mix to the wells containing the test compounds.

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Causality Behind Experimental Choices:

-

DMSO Concentration: It is crucial to keep the final DMSO concentration in the assay low (typically ≤1%) as higher concentrations can inhibit kinase activity.

-

ATP Concentration: The ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

-

Enzyme Concentration and Incubation Time: These parameters should be optimized to ensure the reaction is in the linear range, typically with 10-30% of the substrate being consumed.

Cellular Evaluation: Assessing On-Target Effects in a Biological Context

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next is to show that it can engage its target in a cellular context and elicit a biological response.

Protocol 4.1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

| Compound | Target Kinase | Cell Line | GI50 (µM) |

| Example Compound A | Kinase X | Cancer Cell Line Y | 1.2 |

| Example Compound B | Kinase X | Cancer Cell Line Y | 5.8 |

| Staurosporine (Control) | Pan-Kinase | Cancer Cell Line Y | 0.01 |

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many kinase inhibitors induce cell cycle arrest at specific checkpoints.

Materials:

-

Cancer cell line

-

Test compounds

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target toxicities. Kinome profiling is a powerful tool for assessing the selectivity of a kinase inhibitor.[9][10]

Kinome Profiling Services

Several commercial vendors offer kinome profiling services where a compound is screened against a large panel of kinases (often >400) at a fixed concentration. The results are typically presented as a percentage of inhibition for each kinase, allowing for a broad overview of the compound's selectivity.[11]

Visualization of Kinome Profiling Workflow:

Caption: Workflow for Kinome Selectivity Profiling.

In Silico Modeling: Rationalizing Structure-Activity Relationships

Molecular docking studies can provide valuable insights into how a compound binds to its target kinase, helping to explain observed structure-activity relationships (SAR) and guide further optimization.[12]

Visualization of a Hypothetical Binding Mode:

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 9. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]

- 11. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of 2-amino-4-chloro-N-methylbenzamide as a Putative PARP Inhibitor

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of enzyme inhibitors. This document provides a comprehensive guide for the in vitro characterization of 2-amino-4-chloro-N-methylbenzamide , a novel benzamide derivative with potential as a targeted therapeutic.

While the precise biological target of 2-amino-4-chloro-N-methylbenzamide is yet to be fully elucidated, its structural features suggest a plausible interaction with the Poly (ADP-ribose) polymerase (PARP) family of enzymes. PARP inhibitors have emerged as a pivotal class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways. This guide, therefore, focuses on a systematic in vitro evaluation of 2-amino-4-chloro-N-methylbenzamide as a putative PARP inhibitor. The methodologies outlined herein are designed to provide a robust framework for determining its biochemical potency, cellular activity, and direct target engagement.

Section 1: Foundational Concepts - The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with their most well-understood role being in DNA repair.[1] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks. Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors.

Inhibition of PARP enzymatic activity has proven to be a highly effective anti-cancer strategy, particularly in the context of synthetic lethality in tumors harboring mutations in the BRCA1 or BRCA2 genes. By blocking PARP-mediated repair of single-strand breaks, these lesions are converted to more cytotoxic double-strand breaks during DNA replication. In BRCA-deficient cells, the homologous recombination pathway for repairing double-strand breaks is compromised, leading to cell death.

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action for PARP inhibitors.

Caption: Role of PARP1 in DNA repair and the point of intervention for inhibitors.

Section 2: Biochemical Characterization - Assessing Direct Enzyme Inhibition

The initial step in characterizing a putative enzyme inhibitor is to determine its direct effect on the purified enzyme in a controlled, cell-free environment. For 2-amino-4-chloro-N-methylbenzamide, this involves measuring its ability to inhibit the catalytic activity of PARP1. A variety of assay formats are available, with chemiluminescent and fluorescent methods being popular choices for their sensitivity and amenability to high-throughput screening.

Principle of the Chemiluminescent PARP1 Inhibition Assay

This assay quantifies the amount of poly(ADP-ribose) synthesized by PARP1.[3] The basic workflow involves incubating purified PARP1 enzyme with a DNA template (to activate the enzyme), biotinylated NAD+ as a substrate, and varying concentrations of the test compound. The resulting biotinylated PAR chains are then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal upon the addition of a suitable substrate.[3] A reduction in signal intensity in the presence of the test compound indicates inhibition of PARP1 activity.

The following diagram outlines the workflow for the chemiluminescent PARP1 inhibition assay.

Caption: Workflow for the chemiluminescent PARP1 inhibition assay.

Protocol: Chemiluminescent PARP1 Inhibition Assay

Materials:

-

Purified recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

2-amino-4-chloro-N-methylbenzamide (dissolved in DMSO)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-amino-4-chloro-N-methylbenzamide in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a DMSO-only control.

-

Reaction Setup:

-

To each well of the histone-coated plate, add 25 µL of the PARP substrate mixture containing activated DNA and biotinylated NAD+ in PARP assay buffer.

-

Add 5 µL of the diluted test compound or DMSO control to the respective wells.

-

Initiate the reaction by adding 20 µL of diluted PARP1 enzyme in PARP assay buffer. The final volume in each well is 50 µL.

-

-

Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Detection:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 50 µL of streptavidin-HRP diluted in wash buffer to each well.

-

Incubate at room temperature for 30 minutes.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 50 µL of the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of PARP1 inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic dose-response curve.

| Parameter | Description |

| Maximal Signal | Luminescence from the DMSO control wells (0% inhibition). |

| Minimal Signal | Luminescence from wells with a known potent PARP inhibitor (e.g., Olaparib) at a saturating concentration (100% inhibition). |

| IC50 | The concentration of 2-amino-4-chloro-N-methylbenzamide that results in 50% inhibition of PARP1 activity. |

A low nanomolar IC50 value would suggest that 2-amino-4-chloro-N-methylbenzamide is a potent inhibitor of PARP1.

Section 3: Cellular Assays - Confirming Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess the compound's activity in a cellular environment. Cellular assays can provide insights into cell permeability, off-target effects, and the compound's ability to modulate PARP activity within the complex milieu of the cell.

Cellular PARP Activity Assay (PAR-ylation Assay)